molecular formula C17H20N2O3S2 B2705566 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941945-22-8

5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2705566
CAS No.: 941945-22-8
M. Wt: 364.48
InChI Key: DQZOFDAZZPEWKM-UHFFFAOYSA-N
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Description

“5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Thiophene rings can participate in a variety of reactions, including Suzuki–Miyaura coupling . The sulfonamide group might also be reactive under certain conditions.

Scientific Research Applications

Synthesis and Biological Activity

A convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reaction is reported. These compounds, including those related to 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, exhibited urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly affected the results, suggesting potential for biochemical tool development and therapeutic applications (Noreen et al., 2017).

Antimicrobial and Anticancer Properties

Thiophene derivatives, including sulfonamides, have shown antimicrobial and anticancer properties. These activities make them valuable in the development of new therapeutic agents. For instance, derivatives have been evaluated for antibacterial and anticancer activities, highlighting their potential as multifunctional drugs (Azab et al., 2013). Additionally, the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines further underscore the potential of thiophene sulfonamide derivatives in cancer research (Arsenyan et al., 2016).

Application in Drug Metabolism Studies

The role of thiophene sulfonamides in drug metabolism studies is exemplified by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research demonstrates the utility of thiophene sulfonamide derivatives in generating metabolites for structural characterization, offering insights into drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Properties

IUPAC Name

5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-15-9-10-17(23-15)24(21,22)18-13-6-5-7-14(12-13)19-11-4-3-8-16(19)20/h5-7,9-10,12,18H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZOFDAZZPEWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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